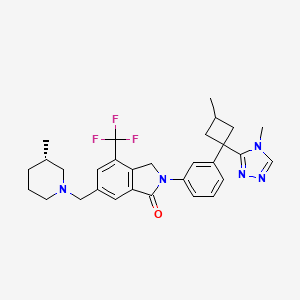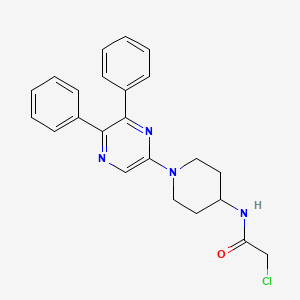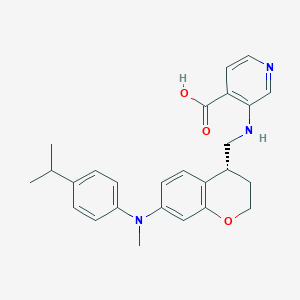
Edz8BK9GK2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DDO-3055 is a synthetic organic compound known for its role as an inhibitor of prolyl hydroxylase PHD2 (egl-9 family hypoxia inducible factor 1; EGLN1). This compound has been studied for its potential to increase plasma erythropoietin levels and alleviate anemia in vivo .
Preparation Methods
The specific synthetic routes and reaction conditions for DDO-3055 are not widely detailed in public literature. it is known that the compound is synthesized through organic chemical processes involving multiple steps of chemical reactions and purifications. Industrial production methods would typically involve large-scale synthesis in controlled environments to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
DDO-3055 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from DDO-3055, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in DDO-3055 with another, often using specific reagents under controlled conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DDO-3055 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the inhibition of prolyl hydroxylase enzymes.
Biology: Investigated for its effects on hypoxia-inducible factors and erythropoiesis.
Medicine: Explored for its potential to treat anemia, particularly in patients with chronic kidney disease.
Industry: Potential applications in the development of new therapeutic agents and pharmaceuticals
Mechanism of Action
DDO-3055 exerts its effects by inhibiting the prolyl hydroxylase PHD2 enzyme. This inhibition leads to the stabilization of hypoxia-inducible factors, which in turn increases the production of erythropoietin. Erythropoietin is a hormone that stimulates the production of red blood cells, thereby alleviating anemia. The molecular targets and pathways involved include the hypoxia-inducible factor pathway and the erythropoietin signaling pathway .
Comparison with Similar Compounds
DDO-3055 is unique in its specific inhibition of the PHD2 enzyme. Similar compounds include other prolyl hydroxylase inhibitors such as:
FG-4592 (Roxadustat): Another inhibitor of prolyl hydroxylase used to treat anemia.
GSK1278863 (Daprodustat): A compound with similar mechanisms of action, also used in the treatment of anemia.
BAY 85-3934 (Molidustat): Another prolyl hydroxylase inhibitor with applications in anemia treatment.
These compounds share similar mechanisms of action but may differ in their pharmacokinetics, efficacy, and safety profiles .
Properties
CAS No. |
1842340-93-5 |
|---|---|
Molecular Formula |
C17H13ClN2O5 |
Molecular Weight |
360.7 g/mol |
IUPAC Name |
2-[[5-[3-(4-chlorophenoxy)prop-1-ynyl]-3-hydroxypyridine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C17H13ClN2O5/c18-12-3-5-13(6-4-12)25-7-1-2-11-8-14(21)16(19-9-11)17(24)20-10-15(22)23/h3-6,8-9,21H,7,10H2,(H,20,24)(H,22,23) |
InChI Key |
AIKDJELJHUPYNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC#CC2=CC(=C(N=C2)C(=O)NCC(=O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-chloro-2,4-dimethoxyphenyl)-7-(4-dimethoxyphosphorylpiperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B10856485.png)

![N-cyclopropyl-3-[4-[(2,4-difluorophenyl)methyl]piperidin-1-yl]-5-methylpyrido[3,4-b]pyrazin-2-amine](/img/structure/B10856497.png)

![3-((1R,5S,9S)-2-Phenethyl-9-vinyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856515.png)
![3-((1S,5R,9R)-9-(2-Hydroxyethyl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856516.png)
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride](/img/structure/B10856517.png)
![4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B10856523.png)
![3-((1R,5S,9S)-2-Phenethyl-9-((Z)-prop-1-en-1-yl)-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856526.png)

![(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B10856538.png)
![N-[(2S)-2-amino-2-methylbutyl]-8-[(2,6-difluorophenyl)methoxy]-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B10856549.png)

![6-[(5R)-5-[[2-(7-fluoro-1-methyl-2-oxoquinolin-8-yl)ethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one](/img/structure/B10856589.png)
